Phosphine oxide, ethynyldiphenyl-

Overview

Description

Phosphine oxides are phosphorus compounds with the formula OPX3. When X = alkyl or aryl, these are organophosphine oxides .

Synthesis Analysis

Phosphine-functionalized metal-organic frameworks (P-MOFs) have provided novel opportunities for the development of heterogeneous catalysts . Synthetic strategies, characterization, and catalytic reactions based on the P-MOFs reported in literature have been summarized .Molecular Structure Analysis

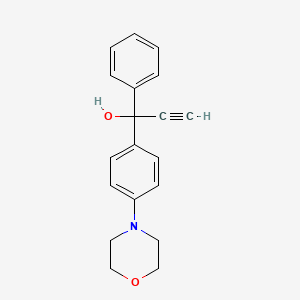

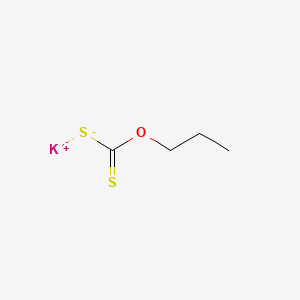

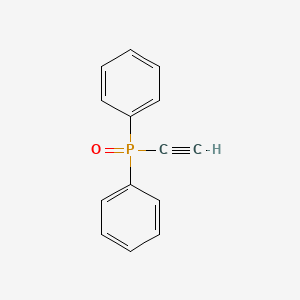

Phosphine oxide, ethynyldiphenyl- has a molecular formula of C14H11OP .Chemical Reactions Analysis

Deoxygenation of phosphine oxides is of great significance to the synthesis of phosphorus ligands and relevant catalysts . The reaction was enabled by PIII/PV═O redox sequences with the cyclic organophosphorus catalyst and terminal reductant PhSiH3 .Physical And Chemical Properties Analysis

Phosphine oxides are highly polar functional groups leading to high solubility and metabolic stability but occasionally at the cost of reduced permeability .Scientific Research Applications

1. Bio-based Epoxy Resins

- Results or Outcomes: The composite resin, DGEBA/15DGEMP (15 wt% DGEMP), achieved an Underwriters Laboratories-94 V-0 rating with a high limiting oxygen index (LOI) value (41.5%). It exhibited superior tensile strength (82.8 MPa), toughness (5.11 MJ/m3) and impact strength (36.5 kJ/m2), much higher than that of neat DGEBA (49.7 MPa, 2.05 MJ/m3 and 20.9 kJ/m2) .

2. Photoinitiators of Radical Polymerization

- Methods of Application: Two molecules were synthesized and their UV-visible light absorption properties as well as the quantum yields of photolysis and photopolymerization performances were measured .

- Results or Outcomes: The associated absorption was enhanced in the 350–410 nm range compared to benchmark phosphine oxides, and one compound was found to be more reactive in photopolymerization than the commercial photoinitiator TPO-L for an irradiation at 395 nm .

3. Methylammonium Lead Bromide (MAPbBr3) Perovskite

- Methods of Application: The type of phosphine oxide additive, be it insulating or semiconducting, is studied in the context of a nanocrystal pinning methodology .

- Results or Outcomes: The inclusion of phosphine oxide-derived additives during crystallization tempers the rapid crystallization of these films, yielding finer perovskite grains .

4. Room-Temperature Polymerization of Phosphine

- Application Summary: Phosphine oxide is reported as an intermediate in the room-temperature polymerization of phosphine and nitric oxide to solid P x H y .

- Methods of Application: The process involves the reaction of phosphine with nitric oxide at room temperature .

- Results or Outcomes: The result is a solid polymer with a composition represented by the formula P x H y .

5. Ligands in Homogeneous Catalysis

- Application Summary: Phosphine oxides are used as ligands in various applications of homogeneous catalysis .

- Methods of Application: The phosphine oxide is coordinated to a metal center, which then acts as a catalyst for various reactions .

- Results or Outcomes: The use of phosphine oxide ligands can enhance the reactivity and selectivity of the catalyst .

6. Aminophosphine Oxides

- Application Summary: Aminophosphine oxides, which contain at least one amino group present as amino substituents on α - and β -carbons including direct P–N bond containing molecules, have been used in a variety of applications .

- Methods of Application: These compounds are used as ligands in the coordination chemistry of actinides, and in catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc .

- Results or Outcomes: The diverse properties of the aminophosphine oxides and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .

7. Room-Temperature Polymerization of Phosphine

- Application Summary: Phosphine oxide is reported as an intermediate in the room-temperature polymerization of phosphine and nitric oxide to solid P x H y .

- Methods of Application: The process involves the reaction of phosphine with nitric oxide at room temperature .

- Results or Outcomes: The result is a solid polymer with a composition represented by the formula P x H y .

8. Ligands in Homogeneous Catalysis

- Application Summary: Phosphine oxides are used as ligands in various applications of homogeneous catalysis .

- Methods of Application: The phosphine oxide is coordinated to a metal center, which then acts as a catalyst for various reactions .

- Results or Outcomes: The use of phosphine oxide ligands can enhance the reactivity and selectivity of the catalyst .

9. Aminophosphine Oxides

- Application Summary: Aminophosphine oxides, which contain at least one amino group present as amino substituents on α - and β -carbons including direct P–N bond containing molecules, have been used in a variety of applications .

- Methods of Application: These compounds are used as ligands in the coordination chemistry of actinides, and in catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc .

- Results or Outcomes: The diverse properties of the aminophosphine oxides and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .

Safety And Hazards

Future Directions

Deoxygenation of phosphine oxides is of great significance to the synthesis of phosphorus ligands and relevant catalysts, as well as to the sustainability of phosphorus chemistry . Phosphine oxide-functionalized terthiophenes exhibit two reversible 1e − reductions at potentials below −2 V vs Fc/Fc + (Fc=ferrocene) while retaining high degrees of stability .

properties

IUPAC Name |

[ethynyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVERTYATJOQUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450932 | |

| Record name | Phosphine oxide, ethynyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphine oxide, ethynyldiphenyl- | |

CAS RN |

6104-48-9 | |

| Record name | Phosphine oxide, ethynyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynyl(diphenyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)

![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)

![N-([1,1':3',1''-Terphenyl]-5'-YL)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1661920.png)